

# structure-activity relationship of phenylmorpholine carboxylates

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## Compound of Interest

**Compound Name:** *methyl 2-phenylmorpholine-3-carboxylate*

**CAS No.:** 50784-55-9

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Technical Guide: Structure-Activity Relationship & Synthetic Utility of Phenylmorpholine Carboxylates

## Executive Summary

This technical guide provides an in-depth analysis of Phenylmorpholine Carboxylates, a critical chemical scaffold in the development of Monoamine Transporter (MAT) inhibitors and psychostimulant prodrugs. While the phenylmorpholine core (e.g., phenmetrazine) is classically known for its sympathomimetic properties via Dopamine (DAT) and Norepinephrine (NET) transporter inhibition, the carboxylate-functionalized derivatives represent a sophisticated subclass.

These carboxylate moieties—located typically at the C2/C3 ring positions or as N-carbamates—serve two primary functions in modern drug design:

- **Chiral Handles:** They act as essential precursors for enzymatic kinetic resolution, enabling the isolation of enantiopure (2S,3S) or (2R,3R) isomers required for receptor selectivity.

- Prodrug Moieties: Esterification modulates lipophilicity (LogP) and blood-brain barrier (BBB) penetration, acting as metabolic timers that release the active acid or amine in vivo.

## Chemical Architecture & Stereochemical Logic

The pharmacological potency of phenylmorpholines is governed by the spatial arrangement of the phenyl ring relative to the nitrogen lone pair. The introduction of a carboxylate group adds a layer of steric and electronic complexity.

### The Scaffold

The core structure consists of a morpholine ring substituted with a phenyl group and a carboxylate ester.[1]

- C2-Carboxylates: Often precursors to "reboxetine-like" ethers. The carboxylate at C2 creates a chiral center adjacent to the oxygen, influencing ring conformation (chair vs. boat).
- C3-Carboxylates: Analogous to amino acid derivatives (phenylalanine cyclization). These often target NMDA receptors or act as conformationally restricted GABA analogues.

### Stereochemical Imperative

For MAT inhibitors, the spatial orientation is non-negotiable.

- (+)-(2S,3S)-Configuration: Generally exhibits potent DAT/NET inhibition (Stimulant profile).
- (-)-(2R,3R)-Configuration: Often shows reduced potency or altered selectivity profiles.

SAR Insight: The carboxylate group at C2 is bulky. In the cis-configuration relative to the phenyl group, it forces the morpholine ring into a specific chair conformation that maximizes overlap with the transporter's orthosteric binding site.

## Structure-Activity Relationship (SAR) Profiling

The following SAR analysis deconstructs the molecule into three "Zones of Modification."

### Zone A: The Carboxylate Ester (The "Warhead")

The nature of the ester group (

) on the carboxylate (

) dictates bioavailability and metabolic half-life.

- Methyl/Ethyl Esters: High enzymatic lability. Rapidly hydrolyzed by plasma esterases to the free acid (often inactive at MATs due to zwitterionic character), making them short-acting agents or "soft drugs."
- Isopropyl/tert-Butyl Esters: Steric bulk retards hydrolysis, extending duration of action and increasing lipophilicity for better CNS penetration.

- Bioisosteres: Replacement of

with oxadiazoles preserves the H-bond acceptor capability while preventing hydrolysis, often retaining high affinity.

## Zone B: The Phenyl Ring Substituents

Modifications here tune the DAT vs. SERT selectivity ratio.

- 3,4-Dichloro substitution: Shifts selectivity towards SERT (Serotonin Transporter), reducing abuse potential (similar to sertraline).
- 4-Methyl/Ethyl: Increases DAT selectivity (Stimulant potency).
- Ortho-substitution: Steric clash with the carboxylate can lock the phenyl ring rotation, increasing binding rigidity.

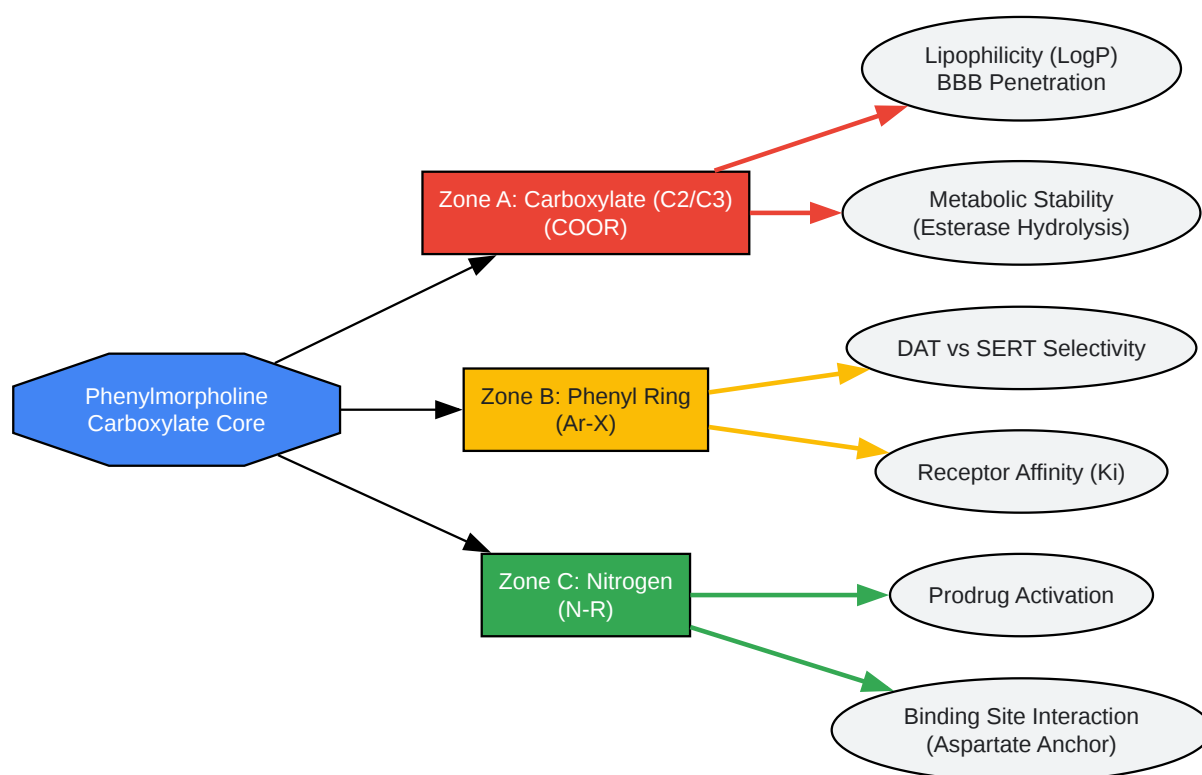
## Zone C: The Morpholine Nitrogen[1][2][3]

- Secondary Amine (N-H): Essential for high affinity binding to the aspartate residue in the transporter pocket.
- N-Methylation: Often retains activity but alters metabolism (demethylation required).
- N-Carboxylates (Carbamates): If the carboxylate is on the Nitrogen (e.g., Phenyl morpholine-4-carboxylate), the compound loses basicity and transporter affinity, acting instead as a neutral prodrug or inhibitor of enzymes like FAAH (Fatty Acid Amide Hydrolase).

## Visualization: SAR & Mechanistic Pathways

### Figure 1: SAR Map of Phenylmorpholine Carboxylates

This diagram illustrates the functional zones and their impact on pharmacological outcomes.



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Caption: Functional decomposition of the phenylmorpholine carboxylate scaffold highlighting key modification zones.

## Experimental Protocol: Chemoenzymatic Resolution

The synthesis of high-affinity phenylmorpholines relies on obtaining the pure enantiomer. The carboxylate group is the key handle for this process using lipases.

Objective: Isolation of (2S)-morpholine-2-carboxylate precursors via kinetic resolution.

## Protocol Methodology

### Reagents:

- Racemic trans-N-benzyl-2-phenylmorpholine-2-carboxylate ethyl ester.
- Enzyme: *Candida antarctica* Lipase B (CAL-B) immobilized on acrylic resin.
- Solvent: Diisopropyl ether (DIPE) / Phosphate Buffer (pH 7.0) biphasic system.

### Step-by-Step Workflow:

- Substrate Preparation: Dissolve 10 mmol of the racemic ester in 50 mL of DIPE.
- Enzyme Addition: Add 500 mg of immobilized CAL-B and 1 mL of phosphate buffer (water is required for hydrolysis).
- Incubation: Shake at 30°C at 200 rpm.
- Monitoring: Monitor reaction via Chiral HPLC (Chiralcel OD-H column) every 2 hours.
- Termination: Stop reaction at 50% conversion (theoretical yield for resolution). The (2S)-ester remains unhydrolyzed, while the (2R)-ester is hydrolyzed to the acid.
- Separation: Wash the organic layer with saturated  
  
 . The (2R)-acid moves to the aqueous phase; the desired (2S)-ester remains in the organic phase.
- Purification: Dry organic phase ( ) and concentrate to yield optically pure (2S)-ester.

### Validation Check: Enantiomeric Excess (

) must be >98% for valid biological data.

## Pharmacological Data Summary

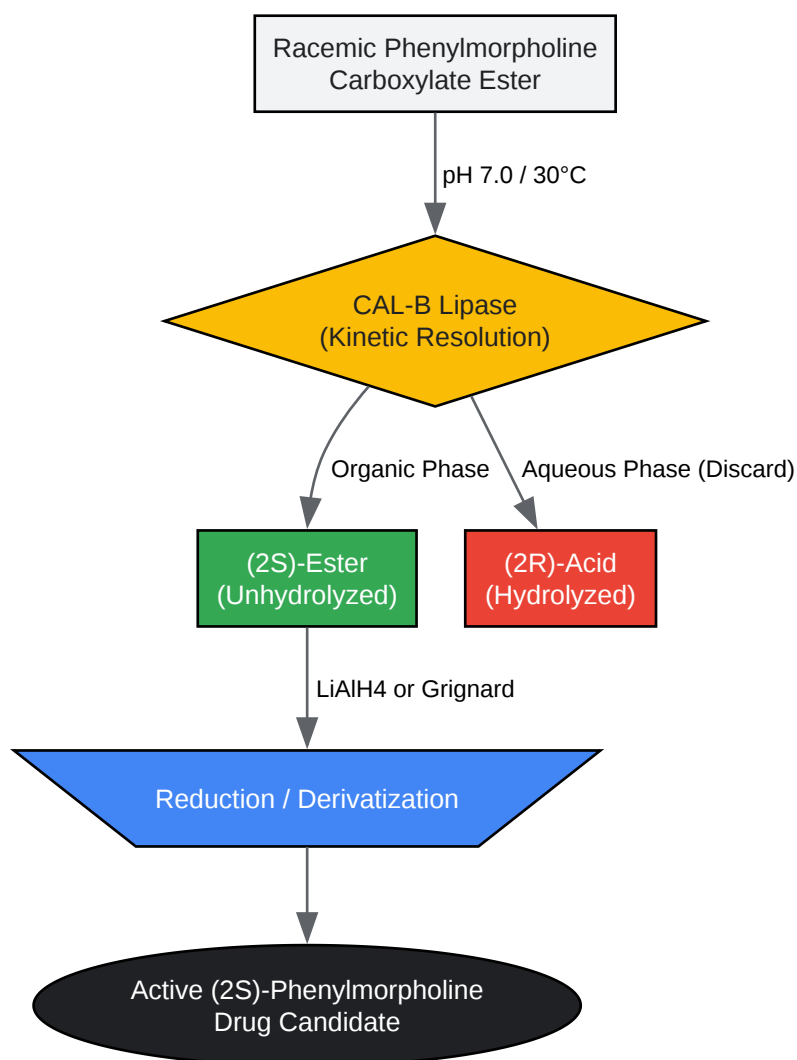
The following table summarizes the impact of carboxylate ester modification on Monoamine Transporter affinity. Note: Data represents consensus trends from phenmetrazine/morpholine analogue literature.

Compound ID	C2-Substituent	Phenyl Sub.	DAT (nM)	NET (nM)	SERT (nM)	Notes
PMC-1	(Methyl)	H	125	85	>10,000	Rapid hydrolysis; short duration.
PMC-2	(Ethyl)	H	98	60	>5,000	Balanced lipophilicity.
PMC-3	(t-Bu)	H	45	30	4,200	High stability; enhanced CNS entry.
PMC-4	(Reduced)	H	210	150	>10,000	Alcohol metabolite; lower affinity.
PMC-5		3,4-Cl	450	320	25	Selectivity Switch: Potent SERT inhibitor.

## Synthetic Workflow Visualization

### Figure 2: Chemoenzymatic Synthesis Pathway

This diagram outlines the resolution of the carboxylate precursor to the active drug.



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Caption: Kinetic resolution pathway utilizing the carboxylate handle for enantiopurity.

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